

Technical Guide: Physicochemical Characterization of 2-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Methoxymethyl)piperidine**

Cat. No.: **B1308381**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of **2-(Methoxymethyl)piperidine hydrochloride**. Extensive searches of scientific databases and literature have revealed a notable lack of experimentally determined physical data for this specific compound. The available information primarily consists of computed properties for the free base, **2-(Methoxymethyl)piperidine**.

This document summarizes the available computed data and, for comparative context, provides experimental data for the parent compound, piperidine hydrochloride. Furthermore, a general experimental protocol for the determination of a key physical property, melting point, is detailed, along with a corresponding workflow diagram. This guide aims to provide a foundational resource for researchers working with this and related compounds.

Physicochemical Properties

Computed Data for **2-(Methoxymethyl)piperidine (Free Base)**

Computational methods provide theoretical estimates of a compound's physicochemical properties. The following data for the free base form, **2-(Methoxymethyl)piperidine**, has been

compiled from publicly available chemical databases. It is crucial to note that these are predicted values and have not been experimentally verified.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem
Monoisotopic Mass	129.115364102 Da	PubChem[1]
XlogP (Predicted)	0.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Experimental Data for Piperidine Hydrochloride (Reference Compound)

For the benefit of researchers, this section provides experimentally determined physical properties of piperidine hydrochloride. As the parent compound lacking the methoxymethyl substituent, these values offer a point of reference. However, significant deviations are expected for **2-(Methoxymethyl)piperidine** hydrochloride due to differences in molecular structure and weight.

Property	Value	Source
Molecular Formula	<chem>C5H11N.HCl</chem>	ChemicalBook[2]
Molecular Weight	121.61 g/mol	ChemicalBook[2]
Melting Point	245-248 °C	ChemicalBook[2]
Boiling Point	347.05 °C (Predicted)	ChemicalBook[2]
Water Solubility	>1500 g/L	ChemicalBook[2]
Appearance	Solid: crystalline	ChemicalBook[2]
pH	6-8 (111 g/L, H ₂ O, 20°C)	ChemicalBook[2]

Experimental Protocols

The absence of specific experimental data for **2-(Methoxymethyl)piperidine** hydrochloride necessitates the use of standard analytical methods for its characterization. Below is a detailed, generalized protocol for the determination of melting point, a fundamental physical property for a solid compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid crystalline sample of a hydrochloride salt, such as **2-(Methoxymethyl)piperidine** hydrochloride.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Calibrated thermometer or temperature probe

Procedure:

- Sample Preparation:
 - Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) for at least 24 hours.
 - Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.
- Loading the Capillary Tube:
 - Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.
 - Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
 - Repeat until the sample is packed to a height of 2-3 mm.
- Melting Point Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
 - When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate measurement.
 - Observe the sample closely through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).
- Data Reporting:

- The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
- Perform the determination in triplicate and report the average range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of a compound's melting point.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-(methoxymethyl)piperidine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of 2-(Methoxymethyl)piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308381#physical-properties-of-2-methoxymethyl-piperidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com